3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)-
Description
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is a heterocyclic compound featuring a pyridine ring substituted with a hydroxymethyl group at position 3 and a tetrahydro-4-hydroxy-2H-pyran moiety at position 3. This structure confers unique reactivity, particularly in photocatalytic oxidation reactions. Studies demonstrate its utility in selective oxidation under UVA irradiation using nanotube/nanowire-structured TiO₂ photocatalysts, yielding 3-pyridinemethanal and vitamin B3 (niacin) as primary products . The proposed mechanism involves hydroxyl radicals (•OH) or photogenerated holes (h⁺) initiating oxidation, followed by sequential transformations to aldehyde and carboxylic acid derivatives .
Properties
CAS No. |
153607-76-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-[5-(hydroxymethyl)pyridin-3-yl]oxan-4-ol |
InChI |
InChI=1S/C11H15NO3/c13-8-9-5-10(7-12-6-9)11(14)1-3-15-4-2-11/h5-7,13-14H,1-4,8H2 |
InChI Key |
DTVRCWMVMYQMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CN=CC(=C2)CO)O |
Origin of Product |
United States |
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives can be used in biological studies to investigate the interactions with biological macromolecules, such as enzymes and receptors.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Pyrazole and Pyran Derivatives
Compounds such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) and ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) share heterocyclic frameworks but differ in functional groups (e.g., nitrile, ester) and substituents (e.g., phenyl groups). These derivatives are synthesized via reflux in 1,4-dioxane with triethylamine and malononitrile/ethyl cyanoacetate, emphasizing their utility in multistep organic syntheses rather than photocatalytic applications .
Aromatic Alcohols with Modified Substituents
- This modification could influence adsorption on catalytic surfaces and reaction pathways .
- {5-[(4Z)-3,4-dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol: This furan-derived methanol features a conjugated dihydro-pyrrole system, which may exhibit distinct UV absorption and redox behavior, affecting its photocatalytic performance .
Tetrahydropyran Derivatives
- (Tetrahydropyran-3-yl)methanol and 4-Methyltetrahydro-2H-pyran-4-ol: These analogs lack the pyridine ring but share the tetrahydropyran moiety. The hydroxyl group’s position (e.g., C3 vs. C4) and substituents (e.g., methyl) significantly impact hydrophilicity and thermal stability. For instance, 4-Methyltetrahydro-2H-pyran-4-ol is less polar due to the methyl group, reducing its solubility in aqueous photocatalytic systems compared to the target compound .
Functional Comparison in Photocatalytic Oxidation
Performance Metrics
Table 1 compares the photocatalytic oxidation of 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- with glycerol, a common aliphatic alcohol, using TiO₂-60V-3h catalysts:
Key Findings :
- 3-Pyridinemethanol achieves higher selectivity (96% total) under milder thermal conditions (250°C), attributed to efficient desorption of intermediates from less crystalline TiO₂ surfaces .
- Glycerol requires highly crystalline TiO₂ (700°C) for moderate conversion but suffers from over-oxidation to CO₂, highlighting the structural advantage of aromatic alcohols in selective transformations .
Reaction Pathways
- 3-Pyridinemethanol: Oxidation proceeds via •OH radical attack on the benzylic -CH₂OH group, forming 3-pyridinemethanal, which is further oxidized to vitamin B3. The aromatic ring stabilizes intermediates, minimizing side reactions .
- Aliphatic Analogs (e.g., glycerol) : Linear chains promote radical-mediated C-C bond cleavage, leading to fragmented products (e.g., formic acid) and lower selectivity .
Biological Activity
3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- (CAS No. 153607-76-2) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a tetrahydro-4-hydroxy-2H-pyran-4-yl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its application in medicinal chemistry and drug development.
The molecular formula of 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- is C11H15NO3, with a molecular weight of 209.24 g/mol. The compound's structural characteristics include:
| Property | Value |
|---|---|
| CAS No. | 153607-76-2 |
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 4-[5-(hydroxymethyl)pyridin-3-yl]oxan-4-ol |
| InChI Key | DTVRCWMVMYQMNW-UHFFFAOYSA-N |
The biological activity of this compound may arise from its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism of action depends on the biological context and the nature of the interaction. For instance, similar pyridine derivatives have been shown to exhibit antibacterial properties by inhibiting bacterial growth through interference with essential metabolic pathways.
Biological Activity
Research indicates that compounds with similar structural features to 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- demonstrate significant biological activities:
- Antibacterial Activity : A study on pyridine derivatives showed that certain compounds exhibited moderate antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 64 μg/ml . The introduction of specific substituents can enhance this activity.
- Antioxidant Properties : Pyridine derivatives are often evaluated for their antioxidant potential due to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
- Cytotoxicity : Preliminary studies suggest that some pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy.
Case Studies
Several case studies have investigated the biological properties of pyridine derivatives:
- Study on Antibacterial Activity : In a comparative analysis, derivatives similar to 3-Pyridinemethanol were synthesized and tested against multiple bacterial strains. Compounds with specific functional groups showed enhanced activity against Gram-positive bacteria, particularly S. aureus .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyridine-based compounds has revealed that modifications at different positions on the pyridine ring significantly affect their biological activity. For instance, introducing halogen atoms has been shown to improve binding affinity and potency against bacterial targets .
Toxicity Profile
The toxicity of 3-Pyridinemethanol, 5-(tetrahydro-4-hydroxy-2H-pyran-4-yl)- has not been extensively documented; however, related compounds indicate a need for careful evaluation during drug development:
| Organism | Test Type | Route | Reported Dose (Normalized Dose) | Effect |
|---|---|---|---|---|
| Mouse | LD50 | Intraperitoneal | 2000 mg/kg | Toxicity observed |
Q & A
Basic: What are the key synthetic routes for 3-Pyridinemethanol derivatives with tetrahydropyran substituents?
Synthesis often involves multi-step strategies, including hydroxyl protection, nucleophilic substitution, and reduction. For example:
- Hydroxyl Protection : The tetrahydropyran hydroxyl group can be protected using dihydropyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dichloromethane to prevent unwanted side reactions during subsequent steps .
- Iodination : Triphenylphosphine and iodine in a dichloromethane/ether solvent system are used to convert alcohol groups to iodides, enabling further coupling reactions .
- Reductive Amination : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane facilitates amine coupling with ketones or aldehydes under mild conditions .
Basic: How are intermediates and final compounds characterized in this chemical class?
- Chromatography : Thin-layer chromatography (TLC) and column chromatography are standard for monitoring reaction progress and purification .
- Spectroscopy : NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For stereochemical analysis, X-ray crystallography or chiral HPLC may be employed, as seen in related compounds like (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol .
- Functional Group Analysis : IR spectroscopy identifies hydroxyl and pyridine ring vibrations .
Basic: What functional groups in this compound require specialized handling?
- Hydroxyl Groups : Sensitive to oxidation and nucleophilic attack. Protection with tetrahydropyranyl (THP) ethers or silyl ethers (e.g., TBS) is common .
- Pyridine Ring : Participates in hydrogen bonding and π-π stacking, influencing solubility and reactivity. Substituents like trifluoromethyl groups (as in analogous structures) enhance metabolic stability .
Advanced: How can stereochemical outcomes be controlled during synthesis?
- Chiral Catalysts : (R)-2-methyl-CBS-oxazaborolidine and BH₃·SMe₂ achieve enantioselective reductions, critical for generating chiral centers in tetrahydropyran derivatives .
- Protecting Group Strategy : Stereoselective deprotection of THP ethers under acidic conditions (e.g., PPTS in methanol) preserves configuration .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally similar compounds .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Docking Studies : Molecular docking with software like AutoDock Vina evaluates binding affinity to enzymes or receptors. The pyridine and hydroxyl moieties often anchor interactions in active sites .
- QM/MM Simulations : Assess reaction mechanisms, such as proton transfer in catalytic cycles involving the hydroxyl group .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties, leveraging SMILES data (e.g., C12H14NOF for related analogs) .
Advanced: How do structural modifications impact biological activity?
- Tetrahydropyran Modifications : Introducing fluorine or methyl groups at the 4-position of the tetrahydropyran ring enhances metabolic stability and blood-brain barrier penetration, as observed in neuroactive analogs .
- Pyridine Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position increase binding to kinase targets, while methoxy groups improve solubility .
- Structure-Activity Relationship (SAR) : Systematic variation of the pyridinemethanol scaffold, followed by in vitro assays (e.g., IC₅₀ measurements), identifies pharmacophores .
Advanced: How can contradictory data from different synthesis routes be resolved?
- Reaction Optimization : Screen solvents (e.g., THF vs. DCE) and catalysts (e.g., PPTS vs. CSA) to identify optimal conditions. For example, iodine-mediated iodination in ether/DCM minimizes side products compared to alternative halogenation methods .
- Mechanistic Studies : Use kinetic isotope effects (KIE) or isotopic labeling to probe rate-determining steps in conflicting pathways .
- Cross-Validation : Compare yields and purity metrics (HPLC, NMR) across labs to isolate variables like reagent quality or moisture sensitivity .
Advanced: What strategies stabilize reactive intermediates during synthesis?
- Low-Temperature Reactions : Conduct lithiation or Grignard reactions at −78°C to prevent decomposition of sensitive intermediates .
- In Situ Quenching : Use scavengers (e.g., Na₂S₂O₃) to immediately neutralize reactive species like excess iodine .
- Protection-Deprotection Cycles : Temporarily mask hydroxyl or amine groups with Boc or Fmoc protections, which are later removed under controlled conditions .
Advanced: How is the compound’s stability assessed under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. The tetrahydropyran ring’s resistance to acid hydrolysis is advantageous for oral bioavailability .
- Plasma Stability Tests : Exposure to human plasma identifies esterase-mediated hydrolysis risks, particularly for ester-containing analogs .
- Forced Degradation : Use heat, light, or oxidizers (e.g., H₂O₂) to identify degradation pathways and guide formulation strategies .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification Bottlenecks : Replace column chromatography with recrystallization or distillation for large-scale batches .
- Safety Considerations : Optimize exothermic reactions (e.g., LAH reductions) in flow reactors to mitigate thermal runaway risks .
- Cost-Efficiency : Substitute expensive catalysts (e.g., CBS-oxazaborolidine) with cheaper chiral auxiliaries without compromising enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
